Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate
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Overview
Description
Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate is a chemical compound known for its unique structure and properties. It is also referred to as 1,2-Benzenedicarboxylic acid, bis[8-(3-octyloxiranyl)octyl] ester . This compound is characterized by the presence of two octyloxiran-2-yl groups attached to a benzene-1,2-dicarboxylate core, making it a versatile molecule in various chemical applications.
Preparation Methods
The synthesis of Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate involves several steps. The primary synthetic route includes the reaction of benzene-1,2-dicarboxylic acid with 8-(3-octyloxiran-2-yl)octanol under specific conditions. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure the formation of the desired product. Industrial production methods may involve large-scale reactors and continuous flow processes to achieve high yield and purity .
Chemical Reactions Analysis
Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the epoxide ring opens up in the presence of nucleophiles such as amines or thiols, forming new compounds with different functional groups.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug delivery systems and pharmaceutical formulations.
Mechanism of Action
The mechanism of action of Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The epoxide groups in the compound can react with nucleophilic sites in biomolecules, leading to the formation of covalent bonds. This interaction can modulate the activity of enzymes and receptors, influencing various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate can be compared with other similar compounds such as:
Bis(2-ethylhexyl) phthalate (DEHP): A widely used plasticizer with similar structural features but different functional groups.
Dioctyl terephthalate (DOTP): Another plasticizer with a similar backbone but different ester groups.
Bis(2-ethylhexyl) adipate (DEHA): A compound with similar applications but different chemical properties.
Properties
CAS No. |
63266-64-8 |
---|---|
Molecular Formula |
C44H74O6 |
Molecular Weight |
699.1 g/mol |
IUPAC Name |
bis[8-(3-octyloxiran-2-yl)octyl] benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C44H74O6/c1-3-5-7-9-15-21-31-39-41(49-39)33-23-17-11-13-19-27-35-47-43(45)37-29-25-26-30-38(37)44(46)48-36-28-20-14-12-18-24-34-42-40(50-42)32-22-16-10-8-6-4-2/h25-26,29-30,39-42H,3-24,27-28,31-36H2,1-2H3 |
InChI Key |
LHTDUZQDXFZBMP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1C(O1)CCCCCCCCOC(=O)C2=CC=CC=C2C(=O)OCCCCCCCCC3C(O3)CCCCCCCC |
Origin of Product |
United States |
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